molecular formula C6H5FN4 B12826673 2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile

2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12826673
M. Wt: 152.13 g/mol
InChI Key: GKVMCEGJARKBQW-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorine atom, a methyl group, and two nitrile groups attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound may also participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-BenziMidazole, 4-fluoro-2-Methyl-1-(1-Methylethyl)-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)
  • 4,5-Diphenyl-1H-imidazole-2-yl derivatives

Uniqueness

2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of both a fluorine atom and two nitrile groups, which confer distinct chemical and biological properties. These features differentiate it from other imidazole derivatives and make it a valuable compound for various applications .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

2-fluoro-1-methyl-4,5-dihydroimidazole-4,5-dicarbonitrile

InChI

InChI=1S/C6H5FN4/c1-11-5(3-9)4(2-8)10-6(11)7/h4-5H,1H3

InChI Key

GKVMCEGJARKBQW-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(N=C1F)C#N)C#N

Origin of Product

United States

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